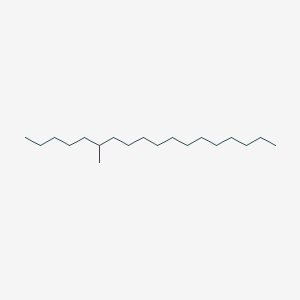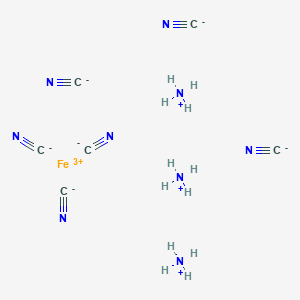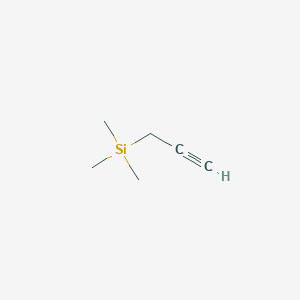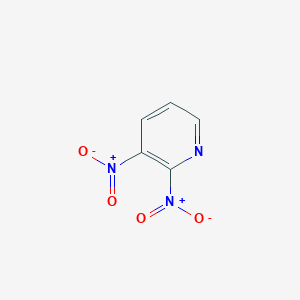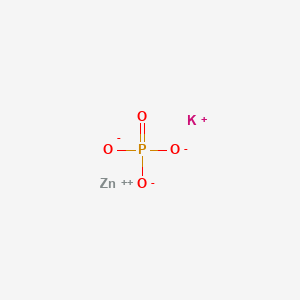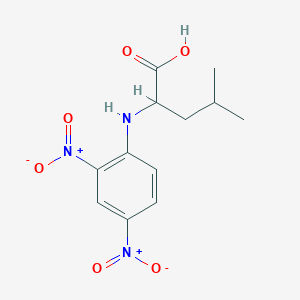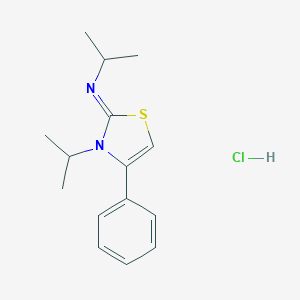
3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride, also known as IPTG, is a chemical compound widely used in molecular biology research. IPTG is a synthetic inducer of the lac operon, which is a group of genes responsible for the metabolism of lactose in E. coli bacteria. IPTG is a colorless, crystalline powder that is soluble in water and has a molecular weight of 251.75 g/mol.
Wirkmechanismus
3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride works by binding to the lac repressor protein, which normally binds to the lac operator sequence in the DNA and prevents transcription of the lac operon genes. When 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride binds to the lac repressor, it causes a conformational change in the protein, which releases its grip on the DNA. This allows RNA polymerase to bind to the promoter region of the lac operon and initiate transcription of the genes.
Biochemische Und Physiologische Effekte
3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is a non-toxic compound that does not have any significant biochemical or physiological effects on cells. It is metabolized by the cell and excreted in the urine without causing any harm to the organism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride as an inducer is its ability to control the level of gene expression in a system. By varying the concentration of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride, researchers can fine-tune the expression of the target gene to achieve the desired level of protein production. Another advantage is that 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is a small molecule that can easily penetrate cell membranes, making it an effective inducer for both prokaryotic and eukaryotic cells.
One limitation of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is that it can be expensive, especially for large-scale experiments. Another limitation is that some cells may have a leaky lac operon, which means that the genes may be expressed even in the absence of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride. This can complicate the interpretation of experimental results.
Zukünftige Richtungen
1. Development of new inducers with improved properties, such as lower cost, higher potency, and greater selectivity.
2. Investigation of the molecular mechanisms underlying the induction of gene expression by 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride and other inducers.
3. Application of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride and other inducers in novel gene expression systems, such as CRISPR-based gene editing and optogenetics.
4. Exploration of the use of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride and other inducers in the production of therapeutic proteins and other biologics.
5. Development of new methods for the delivery of inducers to cells, such as nanoparticle-mediated delivery or microfluidic devices.
In conclusion, 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is a versatile and widely used chemical compound in molecular biology research. Its ability to induce gene expression in a controlled manner has made it an essential tool for the production of recombinant proteins and the study of gene regulation. Further research is needed to explore the full potential of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride and other inducers in various applications.
Synthesemethoden
3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is synthesized by the reaction of isopropylamine, phenyl isothiocyanate, and 2-bromoacetophenone. The reaction takes place in anhydrous tetrahydrofuran (THF) at room temperature, and the product is purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is widely used in molecular biology research as an inducer of gene expression. The lac operon is a well-known example of a gene regulatory system that is induced by 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride. 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is also used in the production of recombinant proteins in bacterial expression systems. The use of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride as an inducer allows for the controlled expression of the target protein, which can then be purified and used for various applications.
Eigenschaften
CAS-Nummer |
14122-48-6 |
|---|---|
Produktname |
3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride |
Molekularformel |
C15H21ClN2S |
Molekulargewicht |
296.9 g/mol |
IUPAC-Name |
4-phenyl-N,3-di(propan-2-yl)-1,3-thiazol-2-imine;hydrochloride |
InChI |
InChI=1S/C15H20N2S.ClH/c1-11(2)16-15-17(12(3)4)14(10-18-15)13-8-6-5-7-9-13;/h5-12H,1-4H3;1H |
InChI-Schlüssel |
ONRQOYZNGAWBQM-UHFFFAOYSA-N |
SMILES |
CC(C)N=C1N(C(=CS1)C2=CC=CC=C2)C(C)C.Cl |
Kanonische SMILES |
CC(C)NC1=[N+](C(=CS1)C2=CC=CC=C2)C(C)C.[Cl-] |
Synonyme |
Thiazolium,3-isopropyl-2-(isopropylamino)-4-phenyl,chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



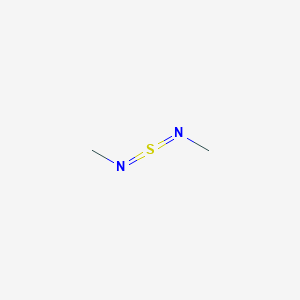

![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)
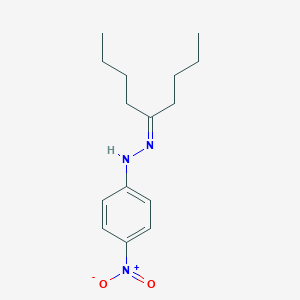
![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)

